molecular formula C19H24ClN5O B15121703 4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B15121703
M. Wt: 373.9 g/mol
InChI Key: BQHLHQRQJIGSLZ-UHFFFAOYSA-N
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Description

4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 2-chloropyrimidine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also critical steps in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)methyl]piperazine
  • 2-Chloropyrimidine
  • 4-(4-Bromophenyl)piperazine

Uniqueness

4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24ClN5O

Molecular Weight

373.9 g/mol

IUPAC Name

4-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H24ClN5O/c20-17-3-1-16(2-4-17)15-23-7-9-24(10-8-23)18-5-6-21-19(22-18)25-11-13-26-14-12-25/h1-6H,7-15H2

InChI Key

BQHLHQRQJIGSLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC(=NC=C3)N4CCOCC4

Origin of Product

United States

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